Cas no 1536476-01-3 (2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
![2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid structure](https://ja.kuujia.com/scimg/cas/1536476-01-3x500.png)
2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-908531
- AKOS018350402
- 2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- 1536476-01-3
- 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
-
- インチ: 1S/C9H15NO4/c1-4-6-14-8(13)10-9(3,5-2)7(11)12/h4H,1,5-6H2,2-3H3,(H,10,13)(H,11,12)
- InChIKey: HHXCVCGQYITJRJ-UHFFFAOYSA-N
- SMILES: OC(C(C)(CC)NC(=O)OCC=C)=O
計算された属性
- 精确分子量: 201.10010796g/mol
- 同位素质量: 201.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 75.6Ų
2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-908531-1.0g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
Enamine | EN300-908531-0.5g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
Enamine | EN300-908531-0.25g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 0.25g |
$498.0 | 2025-02-21 | |
Enamine | EN300-908531-5.0g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 | |
Enamine | EN300-908531-10.0g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 10.0g |
$2331.0 | 2025-02-21 | |
Enamine | EN300-908531-0.05g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
Enamine | EN300-908531-0.1g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
Enamine | EN300-908531-2.5g |
2-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
1536476-01-3 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 |
2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acidに関する追加情報
2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid (CAS No. 1536476-01-3): A Comprehensive Overview
2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid (CAS No. 1536476-01-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of amino acids and possesses unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug development.
The chemical structure of 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is characterized by a central carbon atom bonded to a methyl group, an amino group, and a carboxylic acid group. The presence of the propenyl ether moiety in the side chain adds complexity and reactivity to the molecule, making it an interesting target for synthetic chemists and medicinal researchers alike. The compound's structure can be represented as:
C8H13NO4
In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid. One of the key areas of interest is its role as a prodrug or bioactive intermediate in the synthesis of more complex pharmaceutical agents. Prodrugs are inactive compounds that are converted into their active forms through metabolic processes in the body, offering advantages such as improved solubility, stability, and targeted delivery.
Research published in the Journal of Medicinal Chemistry has highlighted the potential of 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid as a prodrug for treating neurodegenerative diseases. The compound has been shown to cross the blood-brain barrier efficiently, which is a critical factor for drugs targeting central nervous system disorders. Additionally, studies have demonstrated its ability to modulate specific neurotransmitter systems, suggesting its potential in managing conditions such as Alzheimer's disease and Parkinson's disease.
Beyond neurodegenerative diseases, 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has also shown promise in cancer research. Preclinical studies have indicated that the compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. These findings have sparked interest in exploring its use as a chemotherapeutic agent or as part of combination therapies to enhance treatment efficacy.
The synthesis of 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves several well-established chemical reactions, including nucleophilic substitution, esterification, and amide formation. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential for researchers to optimize these processes for large-scale production. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
In terms of safety and regulatory considerations, 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is classified as a research chemical and is subject to standard safety protocols for handling and storage. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE), maintaining good laboratory hygiene, and following guidelines for waste disposal.
The future outlook for 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is promising. Ongoing clinical trials are expected to provide further insights into its safety and efficacy profiles, potentially leading to new therapeutic applications. Additionally, advances in computational chemistry and high-throughput screening technologies are likely to accelerate the discovery of novel derivatives with enhanced properties.
In conclusion, 2-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid (CAS No. 1536476-01-3) represents a fascinating compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable target for further investigation, with potential implications for treating various diseases and conditions. As research continues to advance, this compound is poised to play an increasingly important role in the development of innovative therapeutic strategies.
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